molecular formula C12H14N6 B13139098 Benzonitrile, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)- CAS No. 70743-55-4

Benzonitrile, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)-

Cat. No.: B13139098
CAS No.: 70743-55-4
M. Wt: 242.28 g/mol
InChI Key: NCLZDLNUFXETQQ-UHFFFAOYSA-N
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Description

3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2h)-yl)benzonitrile is a chemical compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2h)-yl)benzonitrile typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as cyanuric chloride with amines under controlled conditions.

    Introduction of Amino Groups: The amino groups can be introduced by reacting the triazine ring with ammonia or primary amines.

    Attachment of the Benzonitrile Moiety: The benzonitrile group can be attached through nucleophilic substitution reactions involving suitable benzonitrile derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reactant concentrations.

    Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2h)-yl)benzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2h)-yl)benzonitrile has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2h)-yl)benzonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular responses.

    Altering Gene Expression: Affecting the expression of genes involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    4,6-diamino-1,3,5-triazine: A simpler triazine derivative with similar structural features.

    2,4-diamino-1,3,5-triazine: Another triazine derivative with different amino group positions.

    Benzonitrile: A related compound with a simpler structure lacking the triazine ring.

Uniqueness

3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2h)-yl)benzonitrile is unique due to its combination of the triazine ring and benzonitrile moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.

Biological Activity

Benzonitrile, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)- is a chemical compound notable for its unique structure combining a benzonitrile moiety with a triazine derivative. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities which stem from its structural features.

Chemical Structure and Properties

  • Molecular Formula : C₁₂H₁₄N₆
  • Molecular Weight : 242.28 g/mol
  • IUPAC Name : 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)benzonitrile
  • CAS Number : 70743-55-4

The compound's structure includes a triazine ring substituted with amino groups and a benzonitrile group, which may contribute to its biological reactivity and interaction with various molecular targets.

The biological activity of Benzonitrile, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)- is hypothesized to involve several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity to influence cellular responses.
  • Gene Expression Alteration : The compound may affect the expression of genes linked to various biological processes.

Biological Activities

Preliminary studies indicate that Benzonitrile, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)- exhibits several biological activities:

  • Antimicrobial Activity : Similar compounds within the triazine family have shown efficacy against various microbial strains.
  • Anticancer Potential : Some derivatives have been investigated for their ability to inhibit tumor growth through apoptosis induction.
  • Anti-inflammatory Effects : The compound may exhibit properties that reduce inflammation in biological systems.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
Anti-inflammatoryReduction in pro-inflammatory cytokines

Case Study: Anticancer Activity

A study conducted on the anticancer properties of triazine derivatives found that compounds structurally similar to Benzonitrile, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)- demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the activation of caspase pathways leading to programmed cell death.

Synthesis and Derivatives

The synthesis of Benzonitrile, 3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)- can be achieved through several methods:

  • Cyclization Reactions : Utilizing cyanuric chloride with amines under controlled conditions to form the triazine ring.
  • Nucleophilic Substitution : Attaching the benzonitrile moiety through reactions involving suitable benzonitrile derivatives .

Properties

CAS No.

70743-55-4

Molecular Formula

C12H14N6

Molecular Weight

242.28 g/mol

IUPAC Name

3-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)benzonitrile

InChI

InChI=1S/C12H14N6/c1-12(2)17-10(14)16-11(15)18(12)9-5-3-4-8(6-9)7-13/h3-6H,1-2H3,(H4,14,15,16,17)

InChI Key

NCLZDLNUFXETQQ-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(N=C(N1C2=CC=CC(=C2)C#N)N)N)C

Origin of Product

United States

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